4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is a chemical compound with the molecular formula and a molecular weight of approximately 275.64 g/mol. It is classified under the CAS number 42855-00-5. This compound features a nitro group and two methoxy groups attached to a benzyl carbonochloridate structure, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
The compound is recognized for its corrosive properties, as indicated by its classification under GHS hazard statements, which include severe skin burns and eye damage . It is also noted for having high gastrointestinal absorption and being a substrate for certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 .
NVOC Cl does not possess any inherent biological activity. Its mechanism of action lies in its ability to form a reversible covalent bond with a functional group on another molecule. This "protects" the group from participating in unwanted reactions during a synthesis. The protecting group can then be later removed under controlled conditions to reveal the original functionality when needed.
NVOC Cl is a potentially hazardous compound due to several factors:
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, also known as NVOC-Cl, is a valuable tool in scientific research due to its function as a photolabile protecting reagent. Protecting groups are used in organic synthesis to temporarily mask reactive functional groups on a molecule, allowing for selective modification of other functional groups without affecting the protected ones. NVOC-Cl's unique property lies in its ability to be cleaved, or removed, upon exposure to near-ultraviolet (UV) light. This light-triggered removal allows for precise control over the unmasking of the protected group, offering several advantages in research:
NVOC-Cl finds widespread application in the field of peptide synthesis, where it is used to protect amine and hydroxyl groups. These functional groups are crucial for peptide bond formation, and their temporary protection allows for the selective modification of other amino acid residues within the peptide chain. Upon completion of the desired modifications, exposure to UV light conveniently removes the NVOC protecting group, enabling final peptide assembly. [, ]
Similarly, NVOC-Cl serves as a protecting group in the synthesis of nucleotides, particularly for base-sensitive S-acylthioethyl (SATE) prooligonucleotides. The photolabile nature of NVOC-Cl allows for controlled removal of the protecting group without compromising the integrity of the base-sensitive SATE functionality. []
The unique properties of NVOC-Cl extend beyond its use as a protecting group. Researchers have employed NVOC-Cl to create caged protein conjugates. These conjugates remain inactive until exposed to UV light, allowing for precise control over their activation and offering valuable tools for studying protein function and dynamics. []
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is primarily utilized as a reagent in organic synthesis. Its carbonochloridate functional group allows it to participate in various nucleophilic substitution reactions. For example:
These reactions are significant in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.
The synthesis of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate typically involves the following steps:
This method allows for the efficient production of the compound while maintaining high purity levels.
4,5-Dimethoxy-2-nitrobenzyl carbonochloridate finds applications primarily in:
Interaction studies involving 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate have highlighted its role as an inhibitor of specific cytochrome P450 enzymes (CYP1A2 and CYP2C19). Such interactions are crucial for understanding how this compound may affect drug metabolism and pharmacokinetics when used in medicinal applications .
Several compounds share structural similarities with 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate. Here are some notable examples:
Compound Name | Similarity Index |
---|---|
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | 0.78 |
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | 0.77 |
5-Methoxy-2-nitrophenethyl carbonochloridate | 0.82 |
(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)methanol | 0.81 |
(4,5-Bis(benzyloxy)-2-nitrophenyl)methanol | 0.81 |
These compounds exhibit varying degrees of similarity based on their functional groups and structural features. The unique combination of methoxy and nitro groups in 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate distinguishes it from others, potentially influencing its reactivity and biological activity.
Corrosive